![molecular formula C9H6BrClN2S B1376682 2-Brom-5-[(4-Chlorphenyl)methyl]-1,3,4-thiadiazol CAS No. 1344330-79-5](/img/structure/B1376682.png)

2-Brom-5-[(4-Chlorphenyl)methyl]-1,3,4-thiadiazol

Übersicht

Beschreibung

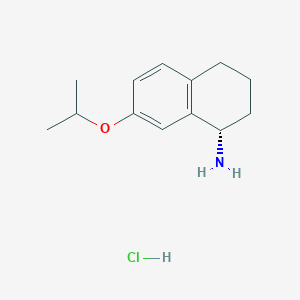

“2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is characterized by the presence of bromine, chlorine, sulfur, and nitrogen atoms . The exact molecular structure would require further analysis using techniques such as X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Brom-5-[(4-Chlorphenyl)methyl]-1,3,4-thiadiazol: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Der Thiadiazolring ist bekannt für seine antimikrobiellen Eigenschaften. In Kombination mit halogenierten Phenylgruppen kann die Wirksamkeit der Verbindung gegen verschiedene Bakterien- und Pilzstämme signifikant sein .

Anticancer Research

Diese Verbindung könnte auch eine Rolle in der Krebsforschung spielen. Thiadiazole werden wegen ihrer Fähigkeit untersucht, das Wachstum und die Proliferation von Krebszellen zu hemmen. Die Brom- und Chlorsubstituenten am Phenylring könnten diese Eigenschaften möglicherweise verstärken und die Verbindung zu einem Kandidaten für weitere Studien in der Krebsbehandlung machen .

Agricultural Chemistry

Im Bereich der landwirtschaftlichen Chemie könnte This compound zur Entwicklung neuer Pestizide oder Fungizide verwendet werden. Seine strukturelle Ähnlichkeit mit anderen Thiadiazolderivaten mit bekannter insektizider Wirkung deutet auf mögliche Anwendungen in der Schädlingsbekämpfung hin .

Material Science

Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz in der Materialwissenschaft, insbesondere bei der Synthese von organischen Halbleitern oder als Baustein für komplexere organische Verbindungen, die elektronische Anwendungen haben könnten .

Biochemical Research

Forscher könnten die biochemischen Wechselwirkungen dieser Verbindung mit verschiedenen Enzymen oder Rezeptoren untersuchen. Dies kann zu einem besseren Verständnis ihres Wirkmechanismus und ihrer möglichen therapeutischen Anwendungen führen .

Synthesis of Novel Derivatives

Schließlich dient This compound als Vorläufer bei der Synthese einer Vielzahl von neuartigen Derivaten. Diese Derivate können auf eine Vielzahl von pharmakologischen Aktivitäten, darunter antivirale, entzündungshemmende und antidiabetische Eigenschaften, untersucht werden .

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level

Biochemical Pathways

Related compounds have been shown to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

It’s known that the compound has some biological activity, which suggests it does have an effect at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole and these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole can modulate the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites. This inhibition results in the downregulation of downstream signaling pathways and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and interactions with target biomolecules .

Subcellular Localization

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole exhibits specific subcellular localization, which is crucial for its function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules and modulate its biochemical effects .

Eigenschaften

IUPAC Name |

2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFJIQZDRWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)

![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)

![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)